molecular formula C11H23IN2O2 B13746295 (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide CAS No. 4075-89-2

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide

Cat. No.: B13746295
CAS No.: 4075-89-2
M. Wt: 342.22 g/mol
InChI Key: QGLYADFQVQXCLP-UHFFFAOYSA-M
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Description

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrolidinone ring, an ethoxyethyl chain, and a trimethylammonium group, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxo-1-pyrrolidine, which can be achieved through the cyclization of gamma-aminobutyric acid (GABA) under acidic conditions.

    Ethoxylation: The pyrrolidinone intermediate is then reacted with ethylene oxide to introduce the ethoxyethyl chain. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide.

    Quaternization: The final step involves the quaternization of the ethoxylated pyrrolidinone with trimethylamine in the presence of methyl iodide. This reaction is usually conducted under reflux conditions to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halide exchange reactions are often carried out using silver salts or other halide sources.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Pyrrolidine derivatives.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on the membrane, while the ethoxyethyl chain allows for insertion into the lipid bilayer. This interaction can alter membrane permeability and ion transport, making it useful in various biological and medical applications.

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium chloride
  • (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium bromide
  • (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium sulfate

Uniqueness

(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and sulfate counterparts.

Properties

CAS No.

4075-89-2

Molecular Formula

C11H23IN2O2

Molecular Weight

342.22 g/mol

IUPAC Name

trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl]azanium;iodide

InChI

InChI=1S/C11H23N2O2.HI/c1-13(2,3)8-10-15-9-7-12-6-4-5-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

QGLYADFQVQXCLP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOCCN1CCCC1=O.[I-]

Origin of Product

United States

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